

Navigating Quantitative Analysis: A Technical Guide to Chlorocyclohexane-d11

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Compound of Interest

Compound Name: Chlorocyclohexane-d11

Cat. No.: B037953

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For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical research and drug development, the accuracy of quantitative measurements is paramount. Deuterated internal standards play a pivotal role in achieving this accuracy, particularly in chromatographic and mass spectrometric techniques. This technical guide provides an in-depth overview of **Chlorocyclohexane-d11**, a valuable deuterated internal standard, covering its commercial availability, key properties, and a detailed experimental protocol for its application in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Commercial Availability and Specifications of Chlorocyclohexane-d11

Chlorocyclohexane-d11 is commercially available from several reputable suppliers catering to the research and pharmaceutical industries. The table below summarizes the key quantitative data for **Chlorocyclohexane-d11**, allowing for a clear comparison of product specifications from different vendors.

Supplier	Product Number	Isotopic Purity (atom % D)	Chemical Purity	CAS Number	Molecular Weight (g/mol)
Sigma-Aldrich	614858	98	-	119206-70-1	129.67
MedChemExpress	HY-W133908S	-	≥98%	119206-70-1	129.67
LGC Standards	CDN-D-0136	98	min 98%	119206-70-1	129.67
ChemicalBook	CB5486028	-	-	119206-70-1	129.67
Invivochem	V65010	-	≥98%	119206-70-1	-

Note: "-" indicates data not readily available from the supplier's website.

The Role of Chlorocyclohexane-d11 in Quantitative Analysis

Chlorocyclohexane-d11 serves as an ideal internal standard for the quantification of non-deuterated chlorocyclohexane and structurally similar analytes.^[1] Its utility stems from its near-identical chemical and physical properties to the native compound, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass due to the presence of eleven deuterium atoms allows it to be distinguished by a mass spectrometer.^[2] This co-elution and distinct mass-to-charge ratio (m/z) enable accurate quantification by correcting for analyte loss during sample workup and variations in instrument response.^[1]

Experimental Protocol: Quantification of Organic Pollutants in Water using GC-MS with Chlorocyclohexane-d11 as an Internal Standard

This protocol outlines a detailed methodology for the analysis of organic pollutants in water samples, employing **Chlorocyclohexane-d11** as an internal standard for accurate quantification. This method is adapted from established procedures for the analysis of organic micropollutants in aqueous matrices.[\[1\]](#)[\[3\]](#)

1. Materials and Reagents

- **Chlorocyclohexane-d11** (from a reputable supplier)
- Target analyte(s) (e.g., chlorocyclohexane, other cyclohexyl-containing compounds, or relevant organic pollutants)
- High-purity water (Milli-Q or equivalent)
- Methanol (HPLC grade)
- Dichloromethane (GC grade)
- Anhydrous sodium sulfate
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Autosampler vials with inserts

2. Preparation of Standard Solutions

- Primary Stock Solution of Analyte (1 mg/mL): Accurately weigh 10 mg of the target analyte and dissolve it in 10 mL of methanol.
- Primary Stock Solution of Internal Standard (IS) (1 mg/mL): Accurately weigh 10 mg of **Chlorocyclohexane-d11** and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution of the analyte with methanol to achieve a concentration range relevant to the expected sample concentrations.
- Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of **Chlorocyclohexane-d11** with methanol.

3. Sample Preparation and Extraction

- Collect 1 L of the water sample in a clean glass bottle.
- Add a known amount (e.g., 100 μ L) of the 10 μ g/mL **Chlorocyclohexane-d11** internal standard spiking solution to the water sample.
- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of high-purity water.
- Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- After loading, wash the cartridge with 5 mL of high-purity water to remove interfering salts.
- Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
- Elute the retained analytes and the internal standard with 10 mL of dichloromethane.
- Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

4. GC-MS Analysis

- Gas Chromatograph Conditions:
 - Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 μ m film thickness
 - Injector Temperature: 250°C
 - Injection Mode: Splitless
 - Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.

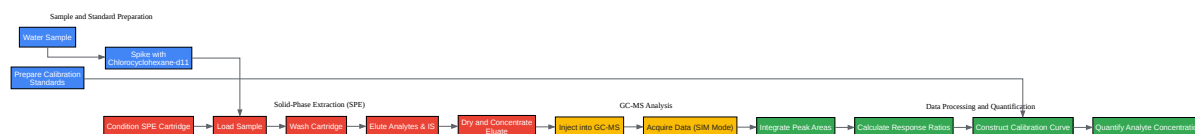
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Monitor the characteristic ions for the target analyte(s) and **Chlorocyclohexane-d11**. For **Chlorocyclohexane-d11**, the molecular ion peak will be at m/z 129.67 (taking into account the mass of deuterium).

5. Data Analysis and Quantification

- Identify the peaks corresponding to the target analyte(s) and **Chlorocyclohexane-d11** based on their retention times and characteristic ions.
- Integrate the peak areas for both the analyte(s) and the internal standard.
- Calculate the response ratio for each calibration standard and sample by dividing the peak area of the analyte by the peak area of the internal standard.
- Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.
- Determine the concentration of the analyte(s) in the samples by interpolating their response ratios on the calibration curve.

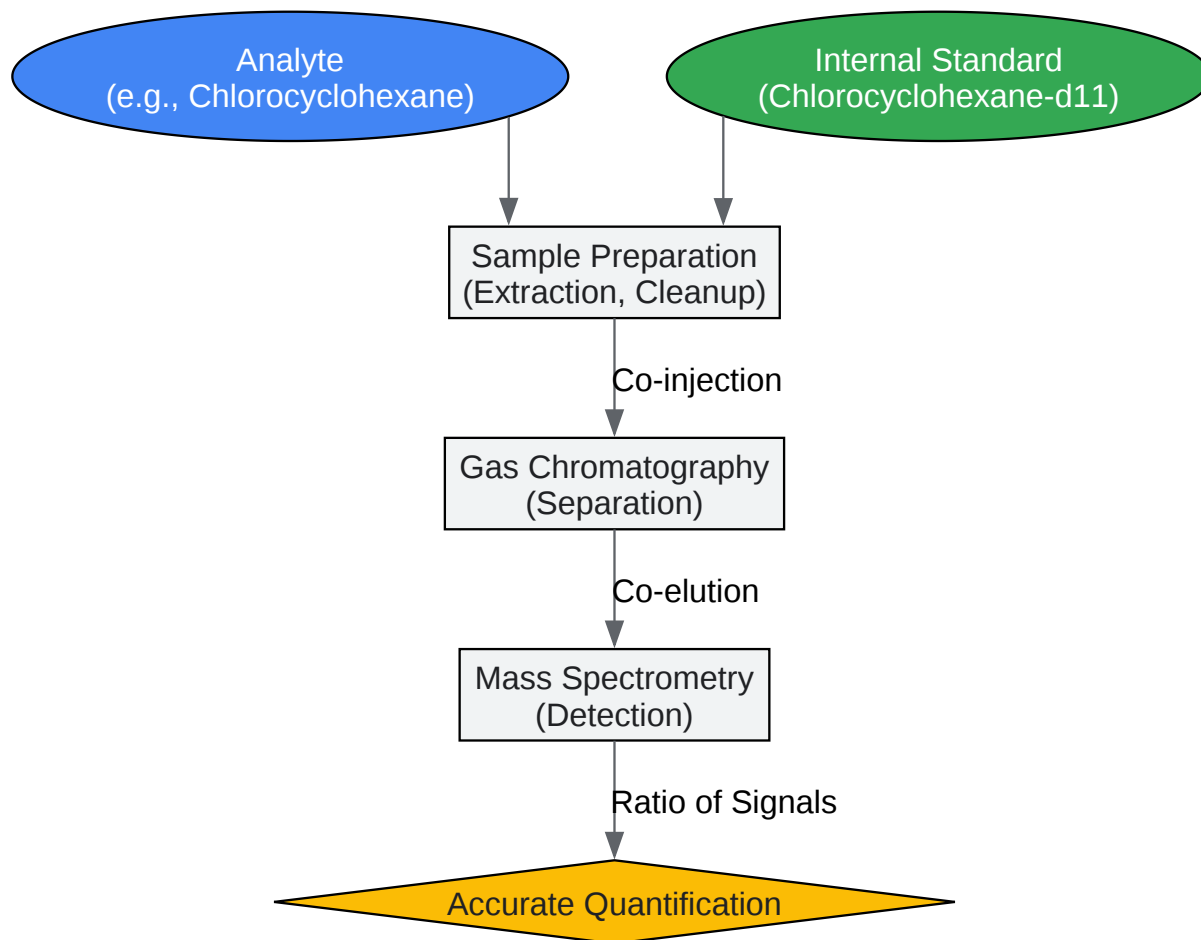
Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the quantitative analysis using **Chlorocyclohexane-d11** as an internal standard.



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Caption: Experimental workflow for quantitative analysis using **Chlorocyclohexane-d11**.



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Caption: Logical relationship of internal standard use for accurate quantification.

This technical guide provides a comprehensive starting point for researchers and scientists looking to employ **Chlorocyclohexane-d11** as an internal standard in their quantitative analytical workflows. By understanding its properties, availability, and a detailed application protocol, users can enhance the accuracy and reliability of their experimental results.

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